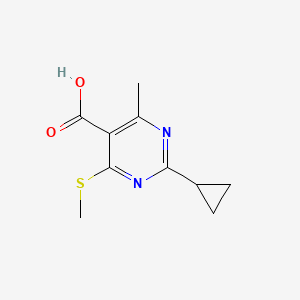

2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

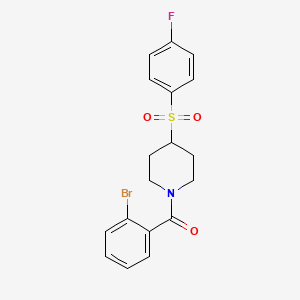

“2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a carboxylic acid group attached to the 5-position of the ring, a methylsulfanyl group at the 6-position, a methyl group at the 4-position, and a cyclopropyl group at the 2-position .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 381.9±42.0 °C, and its predicted density is 1.37±0.1 g/cm3 . Its pKa value is also predicted to be 0.87±0.38 .Scientific Research Applications

Synthesis and Structural Studies

One area of application involves the synthesis and X-ray study of novel purine and pyrimidine derivatives, utilizing cyclopropane as a core component to explore the structural configurations of these molecules. These studies provide insights into the molecular geometry and potential reactivity of compounds related to 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid, laying the groundwork for further chemical and pharmacological research (Cetina et al., 2004).

Antiviral Activity

Research into 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which includes modifications at positions analogous to 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid, has demonstrated antiviral activity. These studies show the potential for developing antiviral drugs, particularly against herpes and retroviruses, by exploiting the structural framework and reactivity of such pyrimidine derivatives (Holý et al., 2002).

Antibacterial Agents

Further applications are seen in the development of fluoronaphthyridines as antibacterial agents. Here, the structural motif of cycloalkylamino, akin to the cyclopropyl group in 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid, plays a crucial role in enhancing the antibacterial activity of these compounds, showcasing the potential of such derivatives in creating new antibacterial drugs (Bouzard et al., 1992).

Enzyme Inhibition for Cancer Therapy

The compound and its related derivatives have been studied for their inhibitory activity against mammalian topoisomerase II, an enzyme critical in DNA replication and cell division. This research indicates the potential use of these compounds in the development of cancer therapeutics by targeting specific enzymes involved in tumor cell proliferation (Wentland et al., 1993).

Organic Synthesis

The compound's potential as a precursor in organic synthesis is highlighted through studies on the synthesis and reactions of methylsulfanyl pyrimidines. These works explore the versatility of pyrimidine derivatives in forming a variety of chemically and biologically significant structures, further emphasizing the utility of 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid in synthetic chemistry (Briel et al., 2002).

properties

IUPAC Name |

2-cyclopropyl-4-methyl-6-methylsulfanylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-5-7(10(13)14)9(15-2)12-8(11-5)6-3-4-6/h6H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRAMJLEFDQGPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbutanamide](/img/structure/B2680609.png)

![4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2680610.png)

![(Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680616.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2680617.png)

![3-cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680618.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2680620.png)

![2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2680621.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2680622.png)